molecular formula C9H10ClNO4 B8028207 1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene

1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene

Cat. No.: B8028207
M. Wt: 231.63 g/mol
InChI Key: KMMCEXIQCXJSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene is an organic compound with a complex structure that includes a chloro group, a methoxyethoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene typically involves multiple steps, starting with the nitration of a suitable benzene derivative to introduce the nitro groupFinally, the methoxyethoxy group is added via an etherification reaction, often using the Williamson ether synthesis method .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and chlorination processes, followed by etherification. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxyethoxy group can be oxidized under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the chloro group.

    Reduction: 1-Chloro-3-(2-methoxyethoxy)-5-aminobenzene.

    Oxidation: Products with oxidized methoxyethoxy groups, potentially leading to carboxylic acids or aldehydes.

Scientific Research Applications

1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its nitro group which can be a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene is unique due to the presence of both a nitro group and a methoxyethoxy group on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

1-chloro-3-(2-methoxyethoxy)-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4/c1-14-2-3-15-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMCEXIQCXJSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.